molecular formula C20H16 B13761661 7,8-Dimethylbenz(a)anthracene CAS No. 604-81-9

7,8-Dimethylbenz(a)anthracene

Cat. No.: B13761661
CAS No.: 604-81-9
M. Wt: 256.3 g/mol
InChI Key: VKXBZRGZQZQJJW-UHFFFAOYSA-N
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Description

7,8-Dimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer. This compound is a derivative of benz(a)anthracene, with methyl groups attached to the 7th and 8th positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethylbenz(a)anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions typically yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, are common.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Quinones and hydroxy derivatives.

    Reduction: Dihydro-7,8-Dimethylbenz(a)anthracene.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

Mechanism of Action

The carcinogenic effects of 7,8-Dimethylbenz(a)anthracene are primarily due to its ability to form DNA adducts, leading to mutations and cancer. The compound is metabolically activated in the body to form reactive intermediates that bind to DNA. This process involves enzymes like cytochrome P450, which convert the compound into its active form . The resulting DNA adducts interfere with normal cellular processes, leading to uncontrolled cell growth and tumor formation.

Comparison with Similar Compounds

  • 7,12-Dimethylbenz(a)anthracene
  • Benz(a)anthracene
  • 9,10-Dimethyl-1,2-benzanthracene

Comparison: 7,8-Dimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological effects. Compared to 7,12-Dimethylbenz(a)anthracene, it has different metabolic pathways and forms distinct DNA adducts. This uniqueness makes it valuable for comparative studies in carcinogenesis research .

Properties

CAS No.

604-81-9

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

7,8-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-6-5-8-16-12-19-17(14(2)20(13)16)11-10-15-7-3-4-9-18(15)19/h3-12H,1-2H3

InChI Key

VKXBZRGZQZQJJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C=CC4=CC=CC=C4C3=CC2=CC=C1)C

Origin of Product

United States

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